molecular formula C8H10O5S B1272827 Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate CAS No. 38293-63-9

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate

Cat. No.: B1272827
CAS No.: 38293-63-9
M. Wt: 218.23 g/mol
InChI Key: BMEYAMNXPSFVFQ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

As a building block in organic synthesis, it is involved in various reactions that lead to the formation of a wide range of compounds, including polymers, drugs, and dyes .

Pharmacokinetics

. This suggests that its bioavailability may be influenced by these properties.

Action Environment

The action, efficacy, and stability of DOTDCM are likely to be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment could influence its reactivity and stability . Additionally, factors such as temperature, pH, and the presence of other reactants could also influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, forming covalent bonds that can inhibit enzyme activity . This interaction is crucial in studying enzyme inhibition mechanisms and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation . This compound can also modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as thiolase and dehydrogenase, affecting their activity and altering metabolic flux . This compound can also influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to changes in the concentration of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is unique due to its specific ring structure containing both sulfur and carbonyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 4-oxothiolane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYAMNXPSFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(SCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380609
Record name Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38293-63-9
Record name Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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